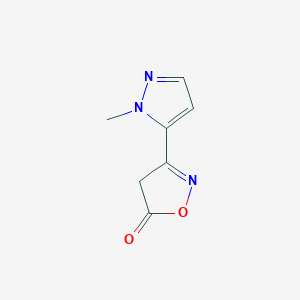
3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one is a heterocyclic compound that features both pyrazole and oxazolone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one typically involves the condensation of 1-methyl-1H-pyrazole-5-carboxylic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which cyclizes to form the oxazolone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones and pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
- 5-Methyl-1H-pyrazole-3-propanoic acid
- Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene
Uniqueness
3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its simpler counterparts .
Biological Activity
3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one (CAS No. 1702177-37-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic effects, supported by data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C7H7N3O2 |
| Molecular Weight | 165.15 g/mol |
| CAS Number | 1702177-37-4 |
| Physical State | Solid |
| Purity | >98% |
Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
In a comparative study, this compound was evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.63 |
| U-937 (Leukemia) | 12.45 |
| A549 (Lung Cancer) | 10.38 |
These results suggest that the compound may induce apoptosis in cancer cells, similar to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have shown that pyrazole derivatives can possess antibacterial and antifungal properties.
Antibacterial Activity Assessment
A recent study tested the antibacterial effects of similar pyrazole derivatives against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
These findings indicate that the compound may be effective in treating bacterial infections .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation in cancer cells, leading to cell cycle arrest.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in treated cancer cells.
- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Properties
Molecular Formula |
C7H7N3O2 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
3-(2-methylpyrazol-3-yl)-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H7N3O2/c1-10-6(2-3-8-10)5-4-7(11)12-9-5/h2-3H,4H2,1H3 |
InChI Key |
DSRFQQMHKVEIFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NOC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















